NAI serves as a valuable reagent in the synthesis of various annulated imidazole derivatives, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. NAI's ability to participate in ring formation reactions allows researchers to create complex imidazole-based structures with desired properties [].
Studies have shown that NAI can inactivate PTGS, an enzyme involved in the production of prostaglandins, which are signaling molecules implicated in inflammation and pain. This finding suggests potential applications of NAI in the development of anti-inflammatory drugs [].
NAI's unique properties are being explored in other areas of research, including:
1-Acetylimidazole is an organic compound with the molecular formula C₅H₆N₂O and a molecular weight of approximately 110.11 g/mol. It is classified as an acylated imidazole, featuring an acetyl group attached to the nitrogen atom of the imidazole ring. The compound is also known by various names, including N-acetylimidazole and 1-acetyl-1H-imidazole. Its structure consists of a five-membered aromatic ring containing two nitrogen atoms, which contributes to its reactivity and utility in various chemical processes .
As mentioned earlier, N-Acetylimidazole can act as an acetylating agent for proteins []. The exact mechanism behind this action requires further investigation. However, it likely involves the nucleophilic attack by the hydroxyl group of the tyrosine residue on the electrophilic carbonyl carbon of the N-Acetylimidazole molecule, leading to the transfer of the acetyl group and formation of a new amide bond with the protein.
The biological activity of 1-acetylimidazole is significant in biochemical contexts. It has been shown to react with orthophosphate and adenosine-5′-phosphate, indicating its potential role in biochemical pathways involving nucleotide metabolism . Additionally, due to its ability to modify amino groups, it has applications in studying protein acetylation, which is crucial for regulating protein function and interactions .
1-Acetylimidazole can be synthesized through several methods:
1-Acetylimidazole finds applications in various fields:
Studies on the interactions of 1-acetylimidazole with various nucleophiles have revealed its role as a catalyst in certain reactions. For instance, it has been shown to engage effectively with nucleophilic reagents, facilitating mechanisms that are important for understanding reaction pathways in organic chemistry . The compound's ability to form stable intermediates enhances its utility in synthetic applications.
Several compounds share structural similarities with 1-acetylimidazole, including:
Compound | Structural Features | Unique Properties |
---|---|---|
1-Acetylimidazole | Acetyl group at position 1 on imidazole | Reacts selectively with amino groups |
N-acetylimidazole | Acetyl group attached to nitrogen | Often used in biochemical applications |
2-Acetylimidazole | Acetyl group at position 2 | Less commonly used; different reactivity |
Acetamidoimidazole | Amido group instead of acetyl | Different functional group properties |
The uniqueness of 1-acetylimidazole lies in its specific reactivity profile and its application as a selective acetylating agent compared to other similar compounds, which may not exhibit the same level of specificity or utility in biochemical contexts.
1-Acetylimidazole is an organic compound with the molecular formula C5H6N2O and a molecular weight of 110.11 grams per mole [1] [2]. The compound consists of an imidazole ring with an acetyl group attached to the nitrogen atom at the first position [14] [15]. The structural configuration features a five-membered imidazole heterocycle containing two nitrogen atoms, with an acetyl functional group (CH3CO-) bonded to one of the nitrogen atoms [14] [20].
The compound's structural representation can be described through various notation systems. The Simplified Molecular Input Line Entry System notation is CC(=O)N1C=CN=C1 [16] [19], while the International Chemical Identifier is InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3 [16] [20]. The corresponding International Chemical Identifier Key is VIHYIVKEECZGOU-UHFFFAOYSA-N [16] [20].
The molecular structure contains both aromatic bonds within the imidazole ring system and a carbonyl group within the acetyl moiety [14]. This configuration classifies 1-Acetylimidazole as a carbonylimidazole, belonging to the broader class of substituted imidazoles where the imidazole ring bears a carbonyl group [20]. The compound exhibits a logarithmic partition coefficient value of -0.34, indicating its hydrophilic nature [18].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C5H6N2O | ChemSpider, PubChem [1] [14] |
Molecular Weight | 110.11 g/mol | ChemSpider, ChemicalBook [1] [2] |
SMILES Notation | CC(=O)N1C=CN=C1 | PubChem, Sigma-Aldrich [16] [19] |
InChI Key | VIHYIVKEECZGOU-UHFFFAOYSA-N | PubChem, Human Metabolome Database [16] [20] |
Log P | -0.34 | Thermo Fisher Scientific [18] |
1-Acetylimidazole exhibits a melting point range of 93-105 degrees Celsius according to literature sources [2] [4]. Fisher Scientific reports a more specific range of 93-96 degrees Celsius [5] [8], while other sources indicate 99-105 degrees Celsius [2] [4]. This variation in reported melting points may reflect differences in purity or measurement conditions among different suppliers and analytical methods.
The boiling point of 1-Acetylimidazole has been estimated at approximately 206.4 degrees Celsius [2] [4]. Alternative sources report a boiling point of 215 degrees Celsius or 419 degrees Fahrenheit [10] [13]. These values represent rough estimates, as precise boiling point determination can be challenging due to the compound's tendency to decompose at elevated temperatures.
The density of 1-Acetylimidazole is estimated to be 1.2111 grams per cubic centimeter [2] [4]. This value represents a calculated estimate rather than an experimentally determined measurement. The refractive index of the compound is estimated at 1.4800 [2] [4], which provides insight into the compound's optical properties and can be useful for identification and purity assessment purposes.
1-Acetylimidazole demonstrates moderate solubility in water, with a reported solubility of 50 milligrams per milliliter, producing clear, colorless solutions [2] [5]. However, the compound's behavior in aqueous solutions is complicated by its tendency to undergo hydrolysis [2] [4]. The hydrolysis reaction in water results in the formation of imidazole and acetic acid [19].
The compound exhibits good solubility in various organic solvents [5]. It is soluble in methanol, producing almost transparent solutions [2]. Additionally, 1-Acetylimidazole shows solubility in ethanol, ether, chloroform, and tetrahydrofuran [5]. This broad solubility profile in organic solvents makes the compound versatile for various chemical applications and synthetic procedures.
Physical Property | Value | Source |
---|---|---|
Melting Point | 93-105°C | ChemicalBook, Fisher Scientific [2] [4] [5] |
Boiling Point | 206.4°C (estimate) / 215°C | ChemicalBook [2] [4] |
Density | 1.2111 g/cm³ (estimate) | ChemicalBook [2] [4] |
Refractive Index | 1.4800 (estimate) | ChemicalBook [2] [4] |
Water Solubility | 50 mg/mL (hydrolyzes) | ChemicalBook, Fisher Scientific [2] [5] |
Organic Solvent Solubility | Soluble in methanol, ethanol, ether, chloroform, tetrahydrofuran | Fisher Scientific [5] |
1-Acetylimidazole exhibits significant moisture sensitivity, which represents one of its most important stability considerations [2] [18]. The compound readily undergoes hydrolysis in the presence of water, breaking down into imidazole and acetic acid through the reaction: 1-Acetylimidazole + H2O → Imidazole + Acetic acid [19]. This hydrolytic instability affects the compound's behavior in aqueous environments and necessitates careful handling procedures to exclude moisture.
The hydrolysis reaction can be promoted by metal hydroxide complexes, including cobalt pentaammine hydroxide, chromium pentaaqua hydroxide, and chromium pentaammine hydroxide complexes [11]. Research has demonstrated that the hydrolysis process appears to be predominantly nucleophilic in character, with specific metal hydroxide species acting as effective nucleophiles [11]. This sensitivity to moisture-promoted hydrolysis requires strict moisture control during storage and handling procedures.
Temperature significantly influences the stability and behavior of 1-Acetylimidazole [8] [9] [10]. At temperatures below the recommended storage range, the compound demonstrates enhanced stability with minimal degradation and reduced hydrolysis rates. The recommended storage temperature range of 2-8 degrees Celsius provides optimal conditions for maintaining chemical integrity while minimizing decomposition reactions [2] [8] [10].
At room temperature conditions ranging from 20-25 degrees Celsius, 1-Acetylimidazole can be handled for short periods, but the risk of hydrolysis increases significantly if moisture is present [8] [10]. The compound should be maintained in tightly closed containers to prevent moisture exposure during room temperature handling. At the melting point range of 93-105 degrees Celsius, the compound transitions from solid to liquid state, which may increase its reactivity and susceptibility to decomposition reactions.
Elevated temperatures approaching or exceeding the boiling point range of 206-215 degrees Celsius should be avoided, as thermal decomposition becomes increasingly likely [10] [18]. Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide [18]. These decomposition products can pose risks and indicate that the compound should not be subjected to excessive heating during processing or storage.
Temperature Range | Stability Effect | Practical Implications |
---|---|---|
Below 2°C | Enhanced stability, minimal degradation | Suitable for long-term storage with moisture control |
2-8°C (Recommended) | Optimal stability with proper moisture control | Recommended storage conditions |
Room Temperature (20-25°C) | Increased hydrolysis risk if moisture present | Short-term handling acceptable in dry conditions |
Melting Range (93-105°C) | Physical state transition | Quality control parameter |
Above Melting Point | Increased reactivity and decomposition risk | Should be avoided during storage |
Boiling Point (~206-215°C) | Thermal decomposition likely | Heating to this temperature should be prevented |
Irritant